molecular formula C13H21N5 B11750667 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11750667
M. Wt: 247.34 g/mol
InChI Key: GGXKPVTUVVPQSZ-UHFFFAOYSA-N
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Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structural features, which include two pyrazole rings substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Rings: The initial step involves the cyclization of appropriate hydrazines with 1,3-diketones to form the pyrazole rings.

    Substitution Reactions: The pyrazole rings are then subjected to alkylation reactions to introduce the methyl and isopropyl groups.

    Coupling Reactions: The final step involves coupling the two substituted pyrazole rings through a methylene bridge using a suitable coupling reagent such as formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and isopropyl groups, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.

    Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with similar structural features but different substituents.

    3,5-Dimethylpyrazole: Another pyrazole derivative with methyl groups at positions 3 and 5.

    1-Isopropyl-3-methylpyrazole: A compound with isopropyl and methyl groups similar to the target compound.

Uniqueness

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected through a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-11(3)12(8-15-18)7-14-9-13-5-6-17(4)16-13/h5-6,8,10,14H,7,9H2,1-4H3

InChI Key

GGXKPVTUVVPQSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)C

Origin of Product

United States

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